2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole (CAS 926231-94-9) is a 2,5-disubstituted 1,3,4-oxadiazole building block with molecular formula C₈H₁₃ClN₂O and molecular weight 188.65 g/mol, supplied at ≥95% purity by Enamine (catalog EN300-74270) and other vendors. The 1,3,4-oxadiazole core is established as a privileged scaffold in medicinal chemistry, functioning as a bioisosteric replacement for ester and amide functionalities with documented advantages in lipophilicity, metabolic stability, and aqueous solubility over its 1,2,4-oxadiazole regioisomer.

Molecular Formula C8H13ClN2O
Molecular Weight 188.66
CAS No. 926231-94-9
Cat. No. B2864617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole
CAS926231-94-9
Molecular FormulaC8H13ClN2O
Molecular Weight188.66
Structural Identifiers
SMILESCC(C)CC1=NN=C(O1)C(C)Cl
InChIInChI=1S/C8H13ClN2O/c1-5(2)4-7-10-11-8(12-7)6(3)9/h5-6H,4H2,1-3H3
InChIKeyJSODMRYPYWHQTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole CAS 926231-94-9: Core Physicochemical and Sourcing Profile for Procurement Evaluation


2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole (CAS 926231-94-9) is a 2,5-disubstituted 1,3,4-oxadiazole building block with molecular formula C₈H₁₃ClN₂O and molecular weight 188.65 g/mol, supplied at ≥95% purity by Enamine (catalog EN300-74270) and other vendors [1]. The 1,3,4-oxadiazole core is established as a privileged scaffold in medicinal chemistry, functioning as a bioisosteric replacement for ester and amide functionalities with documented advantages in lipophilicity, metabolic stability, and aqueous solubility over its 1,2,4-oxadiazole regioisomer [2]. The compound bears a reactive 1-chloroethyl group at position 2, enabling nucleophilic substitution chemistry for further derivatization, while the 5-(2-methylpropyl) substituent contributes hydrophobic character, yielding a calculated LogP of approximately 1.4–1.7 [1].

Why Generic 1,3,4-Oxadiazole Substitution Fails: Regioisomeric and Substituent-Level Differentiation of 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole


The 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers, although sharing identical molecular formulas when similarly substituted, are not interchangeable in drug discovery or materials chemistry contexts. A systematic matched-pair analysis by Boström et al. across the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazole isomers consistently show an order of magnitude lower lipophilicity (log D), superior metabolic stability, reduced hERG inhibition, and higher aqueous solubility compared to their 1,2,4-oxadiazole counterparts [1]. Furthermore, within the 1,3,4-oxadiazole class, variation of the 5-position alkyl substituent (e.g., ethyl vs. isobutyl) alters lipophilicity, steric bulk, and metabolic profile, while the nature of the 2-position chloroalkyl group (chloromethyl vs. 1-chloroethyl) affects both reactivity toward nucleophiles and the stereoelectronic environment of the heterocyclic core [2]. These multidimensional differences mean that even close structural analogs cannot be assumed to behave identically in a given synthetic sequence or biological assay.

Quantitative Differentiation Evidence: 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole vs. Closest Analogs and Regioisomers


Lipophilicity Advantage: 1,3,4-Oxadiazole Regioisomer vs. 1,2,4-Oxadiazole Matched Pair

The 1,3,4-oxadiazole core of the target compound confers a substantial lipophilicity reduction relative to the 1,2,4-oxadiazole regioisomer. In a systematic matched-pair analysis across the AstraZeneca compound collection, Boström et al. demonstrated that 'in virtually all cases, the 1,3,4-oxadiazole isomer shows an order of magnitude lower lipophilicity (log D), as compared to its isomeric partner' [1]. This class-level finding is corroborated at the compound level: the target compound (1,3,4-oxadiazole) exhibits a calculated LogP of 1.411 (LogD at pH 7.4 = 1.739) [2], while its direct 1,2,4 regioisomeric counterpart, 3-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole (CAS 119738-10-2, same molecular formula C₈H₁₃ClN₂O, MW 188.65), has an XLogP3-AA of 2.7, representing a difference of approximately 1.3 log units [3]. This order-of-magnitude lipophilicity gap directly impacts membrane permeability, off-target binding propensity, and metabolic clearance profile.

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Metabolic Stability and hERG Liability: 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Scaffold

Beyond lipophilicity, the 1,3,4-oxadiazole scaffold demonstrates significant advantages in metabolic stability and cardiac safety. Boström et al. report that 'significant differences are also observed with respect to metabolic stability, hERG inhibition, and aqueous solubility, favoring the 1,3,4-oxadiazole isomers' in their matched-pair analysis [1]. The intrinsic property differences arise from the distinct charge distributions (dipole moments) between the two regioisomers [1]. While specific metabolic stability (e.g., intrinsic clearance in human liver microsomes) and hERG IC₅₀ values for 2-(1-chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole itself are not publicly reported, the class-level inference is robust: the 1,3,4-oxadiazole regioisomer consistently outperforms its 1,2,4 counterpart across these developability parameters. A structurally analogous 1,2,4-oxadiazole with same molecular formula (3-butyl-5-(1-chloroethyl)-1,2,4-oxadiazole, CAS 119738-10-2) would be expected to exhibit inferior metabolic stability and higher hERG risk based on regioisomeric class behavior [1][2].

Drug Metabolism Cardiotoxicity Screening Lead Optimization

Hydrolytic Stability Advantage of 1,3,4-Oxadiazole over Ester/Amide Bioisostere Counterparts

1,3,4-Oxadiazoles are employed as bioisosteric replacements for ester and amide functionalities specifically because of their resistance to esterase-mediated hydrolytic cleavage [1]. Unlike ester groups, which undergo rapid hydrolysis in plasma and tissues (typical ester half-lives range from minutes to a few hours depending on steric shielding), the 1,3,4-oxadiazole ring is resistant to hydrolytic degradation under physiological conditions [2]. This property is explicitly cited in the literature: '1,3,4-oxadiazole compounds have come forward due to their hydrolytic stability, good chemical and thermal stability' [2]. For 2-(1-chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole, the oxadiazole core provides a metabolically stable scaffold, while the 1-chloroethyl substituent at position 2 offers orthogonal reactivity—labile toward nucleophilic substitution for synthetic elaboration, yet the heterocyclic core remains intact under conditions that would cleave ester or amide linkages .

Bioisosterism Chemical Stability Prodrug Design

Substituent-Level Differentiation: 5-Isobutyl vs. 5-Ethyl Analog—Lipophilicity and Steric Tuning

Within the 2-(1-chloroethyl)-1,3,4-oxadiazole series, the identity of the 5-alkyl substituent provides a tunable parameter for modulating physicochemical properties. The target compound bears a 5-(2-methylpropyl) (isobutyl) group (C₄ branched), while its closest commercially available analog, 2-(1-chloroethyl)-5-ethyl-1,3,4-oxadiazole (CAS 926214-36-0), carries a smaller C₂ straight-chain ethyl group . The isobutyl substituent contributes increased lipophilicity and steric bulk: the target compound has a calculated LogP of 1.411 and LogD (pH 7.4) of 1.739 [1], whereas the 5-ethyl analog (MW 160.6 vs. 188.65) with a shorter alkyl chain is expected to have lower LogP. This difference of two methylene units provides a measurable shift in both hydrophobic character and molecular recognition properties. Additionally, compared to the 2-(chloromethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole analog (CAS 3914-47-4), the target compound's 1-chloroethyl group introduces a methyl branch adjacent to the chlorine, altering the steric environment and reaction kinetics of nucleophilic displacement at the 2-position .

Structure-Activity Relationship Lead Optimization Alkyl Chain Engineering

Dual Orthogonal Reactivity: sp³-Chloroethyl Handle plus Metabolically Stable 1,3,4-Oxadiazole Core

2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole offers a strategically advantageous combination of a chemically reactive handle (the 1-chloroethyl group at position 2) and a metabolically resilient heterocyclic core. The sp³-hybridized carbon bearing the chlorine is susceptible to nucleophilic substitution (SN2 or SN1-type), enabling diversification with amine, thiol, alcohol, or carbanion nucleophiles, while the 1,3,4-oxadiazole ring remains intact under these conditions [1]. This contrasts with building blocks that place the reactive center directly on an ester or amide, where hydrolysis competes with desired functionalization. Enamine classifies this compound as a 'Building Block' in its screening compound collection, indicating its designed utility as a synthetic intermediate . Compared to the chloromethyl analog (CAS 3914-47-4), the 1-chloroethyl variant introduces a methyl group adjacent to the leaving group, which modulates both the steric accessibility of the electrophilic carbon and the electronic character of the transition state during substitution—offering a distinct reactivity profile that can be exploited in library synthesis for differential SAR exploration [2].

Synthetic Chemistry Fragment-Based Drug Discovery Parallel Synthesis

Procurement-Relevant Application Scenarios for 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole (CAS 926231-94-9)


Medicinal Chemistry: Bioisosteric Replacement of Ester/Amide Pharmacophores with Superior Metabolic Stability

In lead optimization programs where an ester or amide group has been identified as a metabolic soft spot, 2-(1-chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole serves as a key intermediate for constructing 1,3,4-oxadiazole bioisosteres. The scaffold offers an order of magnitude lower lipophilicity than the 1,2,4-oxadiazole alternative while providing resistance to hydrolytic degradation, directly addressing the two most common causes of ester/amide-containing lead compound attrition [1]. The 1-chloroethyl handle enables late-stage diversification to generate focused libraries with varied 2-substitution patterns, while the pre-installed 5-isobutyl group provides a specific hydrophobic anchor for target binding [2].

Fragment-Based Drug Discovery: Privileged Scaffold with Engineered Physicochemical Properties

With a molecular weight of 188.65 and calculated LogP of 1.4, this building block falls within fragment-like chemical space (MW < 300, LogP < 3). The 1,3,4-oxadiazole core contributes favorable aqueous solubility and low hERG risk compared to 1,2,4-oxadiazole fragments, as established by Boström et al. [1]. The compound's inclusion in the Enamine building block collection (EN300-74270) with ≥95% purity and defined lead time from 7 days ensures rapid access for fragment growing or merging campaigns . The dual functionality—a stable oxadiazole core plus a reactive chloroethyl handle—allows the fragment to act as both a pharmacophore anchor and a synthetic branching point [2].

Agrochemical Discovery: Construction of Fungicidal or Insecticidal Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives have demonstrated significant fungicidal activity against major crop diseases, with structure-activity relationships indicating that the nature of both 2- and 5-substituents critically influences potency [1]. Additionally, SAR studies have shown that 1,3,4-oxadiazole-containing compounds are more potent than their 1,2,4-oxadiazole counterparts in insecticidal applications, with different substituents on the oxadiazole ring further modulating activity . 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole, with its specific isobutyl/chloroethyl substitution pattern and the metabolically favorable 1,3,4 regioisomeric form, provides a rational starting scaffold for agrochemical hit-to-lead programs targeting fungicidal or insecticidal endpoints [2].

Material Science: Synthesis of Oxadiazole-Containing Polymers and Optoelectronic Materials

The electron-deficient nature of the 1,3,4-oxadiazole ring makes it an attractive building block for synthesizing polymers and small molecules used in organic light-emitting diodes (OLEDs), electrochromic devices, and organic photovoltaic cells [1]. 1,3,4-Oxadiazole derivatives have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties, exhibiting cholesteric and nematic mesophases with wide temperature ranges and strong blue fluorescence emissions . The 1-chloroethyl group of the target compound provides a synthetic handle for covalent incorporation into polymer backbones or attachment to device substrates, while the isobutyl group contributes solubility in organic processing solvents [2].

Quote Request

Request a Quote for 2-(1-Chloroethyl)-5-(2-methylpropyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.